PF-03550096
Overview
Description
PF-03550096 is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor type 2 (CB2). It was originally developed by Pfizer in 2008 as a potential medication for irritable bowel syndrome. The compound is known for its high selectivity for CB2 over cannabinoid receptor type 1 (CB1), with binding affinities (K_i values) of 7 nM at CB2 and 1500 nM at CB1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-03550096 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: The reaction typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Functionalization: Introduction of functional groups such as the hydroxy and methylbutyl groups is achieved through various organic reactions, including alkylation and hydroxylation.
Final Coupling: The final step involves coupling the benzimidazole core with a carbamate derivative to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PF-03550096 can undergo several types of chemical reactions:
Oxidation: The hydroxy group in the molecule can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzimidazole ring.
Scientific Research Applications
PF-03550096 has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a reference compound in the study of cannabinoid receptor ligands.
Biology: Investigated for its effects on the immune system due to its selective action on CB2 receptors.
Medicine: Explored as a potential treatment for conditions like irritable bowel syndrome and inflammatory diseases.
Industry: Potential applications in the development of new pharmaceuticals targeting CB2 receptors
Mechanism of Action
PF-03550096 exerts its effects by selectively binding to and activating CB2 receptors. This activation leads to the modulation of various signaling pathways involved in pain perception, inflammation, and immune response. The compound does not significantly affect CB1 receptors, which are primarily responsible for the psychoactive effects of cannabinoids .
Comparison with Similar Compounds
Similar Compounds
- A-PBITMO
- AB-FUBINACA
- AB-PINACA
Comparison
PF-03550096 is unique due to its high selectivity for CB2 receptors over CB1 receptors. This selectivity reduces the risk of psychoactive side effects commonly associated with CB1 activation. Other similar compounds may not exhibit the same level of selectivity, making this compound a valuable tool in cannabinoid research .
Properties
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-3-(3-hydroxy-3-methylbutyl)-2-oxobenzimidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-18(2,3)14(15(20)24)21-16(25)23-13-9-7-6-8-12(13)22(17(23)26)11-10-19(4,5)27/h6-9,14,27H,10-11H2,1-5H3,(H2,20,24)(H,21,25)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIFXBIJCNXCT-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010008 | |
Record name | PF-03550096 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910376-39-5 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910376-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-03550096 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910376395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03550096 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-03550096 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8S33VNW75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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